Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate is a chemical compound with the molecular formula C33H28O6 It is known for its unique structure, which includes two oxo groups and a pentanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate typically involves the reaction of 4-phenylbenzaldehyde with pentanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism by which Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[2-oxo-2-(4-methylphenyl)ethyl] pentanedioate
- Bis[2-oxo-2-(4-chlorophenyl)ethyl] pentanedioate
- Bis[2-oxo-2-(4-nitrophenyl)ethyl] pentanedioate
Uniqueness
Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications that similar compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
5166-50-7 |
---|---|
Molekularformel |
C33H28O6 |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate |
InChI |
InChI=1S/C33H28O6/c34-30(28-18-14-26(15-19-28)24-8-3-1-4-9-24)22-38-32(36)12-7-13-33(37)39-23-31(35)29-20-16-27(17-21-29)25-10-5-2-6-11-25/h1-6,8-11,14-21H,7,12-13,22-23H2 |
InChI-Schlüssel |
MVDASUMLJFPAEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.